N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl group is then introduced via a nucleophilic substitution reaction. Finally, the methoxyaniline moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and increasing efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and potential as an antimicrobial or antiviral agent.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline
- N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride
Uniqueness
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHOXYANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
Molecular Formula |
C19H20ClN5O |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclopentyl]-4-methoxyaniline |
InChI |
InChI=1S/C19H20ClN5O/c1-26-17-10-6-15(7-11-17)21-19(12-2-3-13-19)18-22-23-24-25(18)16-8-4-14(20)5-9-16/h4-11,21H,2-3,12-13H2,1H3 |
InChI Key |
GGWFLWFWDVRTKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.